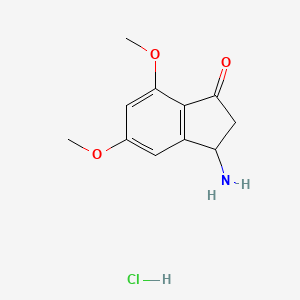
3-Amino-5,7-dimethoxy-2,3-dihydroinden-1-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-Amino-5,7-dimethoxy-2,3-dihydroinden-1-one;hydrochloride” is a derivative of indenone, which is a polycyclic aromatic hydrocarbon . The presence of the amino and methoxy groups, as well as the hydrochloride salt form, suggest that this compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be based on the indenone core, which is a fused two-ring system. The 3-amino and 5,7-dimethoxy substituents would be attached to this core. The compound is also a hydrochloride salt, which means it would exist as positively charged molecules (due to the amino group) and chloride ions in solution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar amino and methoxy groups and the ionic hydrochloride form could increase its solubility in polar solvents. The aromatic indenone core might contribute to its stability and possibly its fluorescence properties .科学的研究の応用
Biochemical Labeling
The compound's derivative has been explored in the synthesis of undecagold cluster molecules for biochemical labeling reagents. These reagents are crucial in labeling biological macromolecules for electron microscopic analysis. The synthesis involves cross-linking molecules with a majority of amino groups acylated, leaving a single free amino group per dimer for reactivity. This approach is significant for preparing derivatives used in labeling, providing insights into the structural analysis of biological macromolecules (Yang & Frey, 1984).
Organic Synthesis
In organic chemistry, the compound has been utilized in the enantioselective aminooxygenation of oxindoles, facilitated by a quinidine dimer catalyst. This process yields 3-hydroxyoxindole derivatives, common motifs in natural and biologically active molecules. The methodology presents an organocatalytic approach to constructing C-O bonds at the C(3) position of oxindoles, creating oxygen-containing tetrasubstituted chiral centers. This development opens new pathways for the synthesis of complex organic molecules with significant biological activity (Bui, Candeias, & Barbas, 2010).
Dimerization Studies
The dimerization process of related compounds, such as 3,5-dimethoxy-α-methylstyrene, has been studied, originating from the acidic cleavage of amino protecting groups in peptide synthesis. These studies shed light on the behavior of dimethoxy substituents in promoting dimerization, which is essential for understanding the reactivity and stability of intermediates in synthetic chemistry (Schmitt & Birr, 1980).
Antineoplastic Agents Synthesis
The compound's derivatives have also been investigated for their potential as antineoplastic agents. The synthesis and biological evaluation of these derivatives, particularly in inhibiting tubulin polymerization and cancer cell growth, highlight their significance in developing new cancer therapies. Such research provides a foundation for the synthesis of novel compounds with high activity against various cancer cell lines, contributing to the advancement of cancer treatment (Pettit et al., 2003).
Photoreactive Studies
Explorations into the photochemical dimerization of related compounds like 2-aminopyridines and 2-pyridones under UV irradiation have implications for understanding the photo-reactivity of such molecules. These studies contribute to the knowledge of photochemical reactions and their potential applications in the synthesis of novel compounds with unique properties (Taylor & Kan, 1963).
Safety and Hazards
特性
IUPAC Name |
3-amino-5,7-dimethoxy-2,3-dihydroinden-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-6-3-7-8(12)5-9(13)11(7)10(4-6)15-2;/h3-4,8H,5,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYIHMMNMIGGKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CC2N)C(=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-benzyl-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2940545.png)

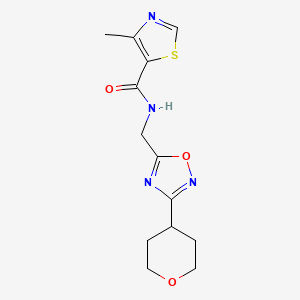
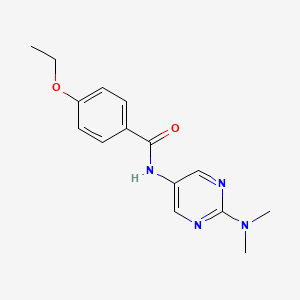
![N-[1-(3,5-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2940552.png)
![methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/no-structure.png)

![4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine](/img/structure/B2940555.png)
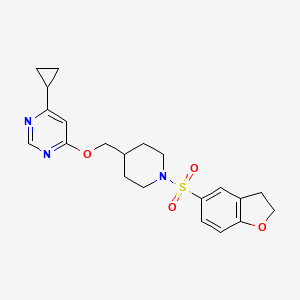
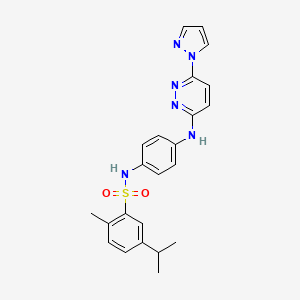
![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(2-ethylpiperidin-1-yl)ethanone](/img/structure/B2940563.png)
